1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C18H12BrClN2O4 and its molecular weight is 435.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Structure Analysis
Research has demonstrated the importance of imidazolidine derivatives, like the compound , in exhibiting significant pharmacological activities. For example, the synthesis of 1-(4-chlorophenyl)-2-aminoimidazoline-2 has been discussed, showing the process involves reactions with N-(4-chlorophenyl)-1,2-diaminoethane and cyanogen bromide, highlighting the role of aromatic substituents in pharmacological activity, particularly for the opioid MOP receptor and serotonin type 2 receptor affinity (Matosiuk et al., 2005).
Molecular Docking Studies
Molecular docking studies of related compounds, including imidazolidine derivatives, aim to understand their inhibitory activity against specific targets, such as glucosamine 6-phosphate synthase, a key enzyme for antimicrobial agents. This demonstrates the compound's potential utility in developing antimicrobial agents (Sharma et al., 2018).
Pharmacological Evaluation
Anti-inflammatory and Analgesic Activities
Novel 4(3H)-quinazolinone derivatives, which include structural motifs similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research highlights the compound's potential as a scaffold for developing new therapeutic agents (Farag et al., 2012).
Anticancer and HIV Properties
The synthesis of new series of pyrazolines based thiazolidin-4-one derivatives, incorporating elements of the compound's structure, shows excellent properties as potential anticancer and HIV agents. This underscores the broad spectrum of biological activities that derivatives of the compound may exhibit (Patel et al., 2013).
Antimicrobial Activity
Research into novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives, which share a core structure with the target compound, has shown broad-spectrum antimicrobial activity. This supports the potential use of the compound's derivatives in developing new antimicrobial agents (Desai et al., 2013).
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O4/c19-13-6-4-12(5-7-13)15(23)10-22-17(25)16(24)21(18(22)26)9-11-2-1-3-14(20)8-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPTXWNGZFYDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.